molecular formula C9H17NO B2639197 1-Cyclopropyl-4-methylpiperidin-4-ol CAS No. 1849219-99-3

1-Cyclopropyl-4-methylpiperidin-4-ol

Cat. No.: B2639197
CAS No.: 1849219-99-3
M. Wt: 155.241
InChI Key: NZQKTOZRERVZPF-UHFFFAOYSA-N
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Description

1-Cyclopropyl-4-methylpiperidin-4-ol is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol It is a piperidine derivative, characterized by a cyclopropyl group attached to the nitrogen atom and a methyl group at the fourth position of the piperidine ring

Scientific Research Applications

1-Cyclopropyl-4-methylpiperidin-4-ol has several scientific research applications:

Mechanism of Action

While the exact mechanism of action for “1-Cyclopropyl-4-methylpiperidin-4-ol” is not specified, it’s worth noting that piperidin-4-ol derivatives have been evaluated for their potential as treatments for HIV .

Safety and Hazards

The compound has been classified under the GHS07 pictogram . The signal word for the compound is “Warning” and the hazard statements are H315, H319, H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

The synthesis of 1-Cyclopropyl-4-methylpiperidin-4-ol can be achieved through several synthetic routes. One common method involves the hydrogenation of piperidine derivatives using palladium or rhodium catalysts . This process typically includes the removal of the metalation group, dehydroxylation, and pyridine reduction in a single step. Industrial production methods may involve similar catalytic hydrogenation processes, optimized for large-scale production.

Chemical Reactions Analysis

1-Cyclopropyl-4-methylpiperidin-4-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted piperidines and their oxidized or reduced forms.

Comparison with Similar Compounds

1-Cyclopropyl-4-methylpiperidin-4-ol can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-cyclopropyl-4-methylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-9(11)4-6-10(7-5-9)8-2-3-8/h8,11H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQKTOZRERVZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C2CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1849219-99-3
Record name 1-cyclopropyl-4-methylpiperidin-4-ol
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